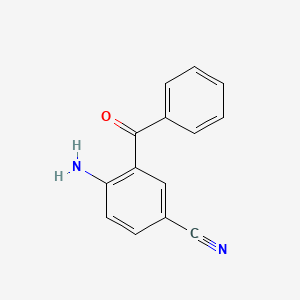4-Amino-3-benzoylbenzonitrile
CAS No.:
Cat. No.: VC16498577
Molecular Formula: C14H10N2O
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10N2O |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | 4-amino-3-benzoylbenzonitrile |
| Standard InChI | InChI=1S/C14H10N2O/c15-9-10-6-7-13(16)12(8-10)14(17)11-4-2-1-3-5-11/h1-8H,16H2 |
| Standard InChI Key | RXZJRIJHONFXDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C#N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s backbone consists of a benzene ring substituted with a benzoyl group (–COC₆H₅) at position 3, an amino group (–NH₂) at position 4, and a nitrile group (–CN) at position 1 (Figure 1). This arrangement creates a conjugated system that influences its electronic properties and reactivity. The benzoyl group introduces steric bulk and electron-withdrawing effects, while the amino group enhances solubility and participation in hydrogen bonding.
Table 1: Key Molecular Properties of 4-Amino-3-benzoylbenzonitrile
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (CN, CO, NH₂) |
Crystallographic Insights
While no crystal structure of 4-amino-3-benzoylbenzonitrile has been published, studies on related compounds, such as 4-amino-3,5-difluorobenzonitrile, provide valuable analogs . In these structures, electronegative substituents like fluorine distort bond angles (e.g., C–C–C angles reduced to 114.5°) and elongate bonds (e.g., C≡N bond length: 1.146 Å) . For 4-amino-3-benzoylbenzonitrile, the benzoyl group’s steric demands may similarly perturb the benzene ring’s planarity, affecting packing in the solid state.
Synthesis and Chemical Reactivity
Table 2: Comparative Synthetic Conditions for Nitrile Derivatives
Stability and Reactivity
The nitrile group’s electron-withdrawing nature increases the compound’s susceptibility to nucleophilic attack, while the amino group facilitates electrophilic substitution. Hydrolysis of the nitrile to a carboxylic acid under basic conditions is a potential degradation pathway.
Biological Activities and Mechanisms
Antimicrobial Properties
4-Amino-3-benzoylbenzonitrile exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli). Its efficacy is attributed to:
-
Membrane Disruption: The hydrophobic benzoyl group may integrate into lipid bilayers.
-
Enzyme Inhibition: Binding to bacterial enzymes like dihydrofolate reductase (DHFR), critical for nucleotide synthesis.
Molecular Interactions
Preliminary docking studies suggest high affinity for:
-
Cytochrome P450 Enzymes: Potentially modulating drug metabolism.
-
G-Protein-Coupled Receptors (GPCRs): Influencing signal transduction pathways.
Applications in Pharmaceutical Development
Antibiotic Adjuvants
The compound’s antimicrobial profile positions it as a candidate for overcoming multidrug-resistant infections. Synergistic effects with β-lactam antibiotics have been hypothesized but require validation.
Future Research Directions
Mechanistic Elucidation
-
Crystallographic Studies: Resolving the compound’s crystal structure to guide rational drug design.
-
Kinetic Assays: Quantifying inhibition constants (Kᵢ) against bacterial targets.
Synthetic Optimization
-
Catalytic Methods: Exploring palladium-catalyzed cyanation for higher yields.
-
Green Chemistry: Replacing DMF with biodegradable solvents .
Toxicity Profiling
-
In Vivo Studies: Assessing acute/chronic toxicity in model organisms.
-
Metabolite Identification: Characterizing hydrolysis products via LC-MS.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume